molecular formula C21H21NO2S B3503780 N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide

N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B3503780
M. Wt: 351.5 g/mol
InChI Key: BEMLQJCXJBAMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide, commonly known as TAK-715, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of interesting biological activities. In

Scientific Research Applications

TAK-715 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. TAK-715 has been shown to inhibit the activity of several kinases such as p38 MAP kinase, JNK, and ERK, which are involved in the regulation of inflammation and pain. TAK-715 has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Mechanism of Action

TAK-715 exerts its biological activities by inhibiting the activity of several kinases involved in the regulation of inflammation and pain. It has been found to inhibit the activity of p38 MAP kinase, JNK, and ERK. These kinases are involved in the activation of transcription factors such as NF-κB and AP-1, which regulate the production of pro-inflammatory cytokines. TAK-715 has also been found to inhibit the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
TAK-715 has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. TAK-715 has also been found to reduce the production of prostaglandins, which are involved in the regulation of pain and inflammation. TAK-715 has been shown to reduce the severity of arthritis in animal models.

Advantages and Limitations for Lab Experiments

TAK-715 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target kinases. It has been found to exhibit good oral bioavailability and pharmacokinetic properties. TAK-715 has also been found to be relatively safe and well-tolerated in animal studies.
However, there are some limitations to the use of TAK-715 in lab experiments. It has been found to exhibit some off-target effects, which may complicate the interpretation of results. TAK-715 may also exhibit some species-specific effects, which may limit its use in certain animal models.

Future Directions

There are several future directions for the study of TAK-715. One area of interest is the development of more selective and potent inhibitors of p38 MAP kinase, JNK, and ERK. Another area of interest is the investigation of the potential therapeutic applications of TAK-715 in other disease models such as cancer and neurological disorders. TAK-715 may also be used as a tool compound to investigate the role of kinases in various biological processes.

properties

IUPAC Name

N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-17-11-13-20(14-12-17)22(16-19-8-6-7-18(2)15-19)25(23,24)21-9-4-3-5-10-21/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMLQJCXJBAMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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